N-メチルバラシクロビル塩酸塩

説明

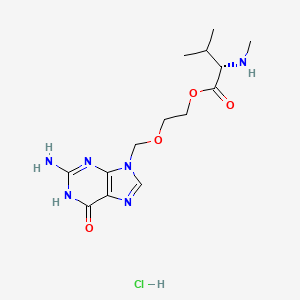

“N-Methyl Valacyclovir Hydrochloride” is an impurity of Valganciclovir , a pro-drug of Ganciclovir and antiviral agent . It is the hydrochloride salt of the L-valyl ester of the antiviral drug acyclovir .

Synthesis Analysis

The synthesis of Valacyclovir, the parent compound of N-Methyl Valacyclovir Hydrochloride, has been extensively studied . The main synthesis routes can be divided into three categories according to different raw materials .Molecular Structure Analysis

The molecular formula of N-Methyl Valacyclovir is C14H22N6O4 . Its molecular weight is 338.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The oxidation of Valacyclovir hydrochloride, the parent compound of N-Methyl Valacyclovir Hydrochloride, by Permanganate (MnO4−) has been studied . The reaction exhibits a 2:1 stoichiometry (MnO4− :Valacyclovir hydrochloride) .Physical And Chemical Properties Analysis

The molecular weight of N-Methyl Valacyclovir is 338.36 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . Its Rotatable Bond Count is 9 . The Topological Polar Surface Area is 133 Ų .科学的研究の応用

抗ウイルス活性

バラシクロビル塩酸塩は、単純ヘルペスウイルス1型(HSV-1)と2型(HSV-2)、および水痘帯状疱疹ウイルス(VZV)に対して、in vitroおよびin vivoの両方で抗ウイルス活性を示すことが示されています . これは、アシクロビルのL-バリルエステルプロドラッグです .

改善されたバイオアベイラビリティ

アシクロビルのバリンエステル化による修飾は、バラシクロビルを生み出し、全身アシクロビル血漿レベルを大幅に上昇させます . バラシクロビルでの吸収増加の正確なメカニズムは完全には解明されていませんが、おそらく腸のジペプチドトランスポーターが関与し、その後、小腸と肝臓で迅速なエステル加水分解が行われます .

臨床的有効性

バラシクロビルの薬物動態の強化は、臨床的有効性と患者の利便性の向上につながっています . たとえば、バラシクロビル1000mgを1日に3回投与すると、免疫competentな患者(50歳以上)でアシクロビル800mgを1日に5回投与した場合と比較して、帯状疱疹に伴う疼痛の消失が大幅に促進され、帯状疱疹後神経痛の発症が減少しました .

結晶形

無水物2種と水和物3種を含むバラシクロビル塩酸塩のいくつかの結晶形が、ある研究で調べられました . バラシクロビル塩酸塩の新規ヘミ水和物は、この研究で初めて発見され、その特性はPXRD、TGA、DSC、およびラマンによって特徴付けられました .

結晶形の安定性

ヘミ水和物は、明確なPXRDパターンと209℃の融点を示し、熱分析による水の重量損失は2.42%です . 熱安定性試験の結果、この結晶形は安定であり、高温高湿条件下でも数か月間安定して存在することが示されています

作用機序

Target of Action

The primary targets of N-Methyl Valacyclovir Hydrochloride are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) .

Mode of Action

N-Methyl Valacyclovir Hydrochloride is a prodrug that is converted in vivo to Acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It also incorporates into the growing viral DNA chain, resulting in chain termination .

Biochemical Pathways

The conversion of N-Methyl Valacyclovir Hydrochloride to Acyclovir likely involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process results in significant increases in systemic Acyclovir plasma levels .

Pharmacokinetics

N-Methyl Valacyclovir Hydrochloride has three to fivefold greater oral bioavailability (about 55 percent) than Acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . The main route of Acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of N-Methyl Valacyclovir Hydrochloride’s action is the inhibition of viral DNA replication, which effectively treats various herpes infections . This includes genital herpes, a frequently diagnosed sexually transmitted disease which currently affects more than 400 million individuals worldwide .

Action Environment

The action of N-Methyl Valacyclovir Hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of certain intestinal transporters . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as Acyclovir, the active metabolite of N-Methyl Valacyclovir Hydrochloride, is primarily eliminated renally .

Safety and Hazards

将来の方向性

The nitrosamine crisis has been a persistent problem for the past few years, starting with a report that the drug substance valsartan from a Chinese manufacturer was contaminated with N-nitrosodimethylamine (NDMA) . This has led to a global risk assessment process . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .

生化学分析

Biochemical Properties

N-Methyl Valacyclovir Hydrochloride is rapidly and almost completely converted in the human body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr Virus .

Cellular Effects

The cellular effects of N-Methyl Valacyclovir Hydrochloride are primarily due to its conversion to aciclovir. Aciclovir inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA. This results in chain termination as the viral DNA polymerase is unable to recognize aciclovir as a substrate .

Molecular Mechanism

The molecular mechanism of action of N-Methyl Valacyclovir Hydrochloride involves its conversion to aciclovir, which then inhibits the herpes virus DNA polymerase. This prevents the virus from replicating its DNA and thus inhibits the spread of the virus .

Temporal Effects in Laboratory Settings

Studies on Valacyclovir have shown that it is rapidly converted to aciclovir after oral administration, suggesting that the effects of N-Methyl Valacyclovir Hydrochloride may also be rapid .

Dosage Effects in Animal Models

Studies on Valacyclovir have shown that it is effective in treating herpes virus infections in various animal models .

Metabolic Pathways

N-Methyl Valacyclovir Hydrochloride is metabolized in the human body through a process that involves the enzyme valacyclovir hydrolase. This enzyme converts N-Methyl Valacyclovir Hydrochloride to aciclovir and valine .

Transport and Distribution

It is known that Valacyclovir is absorbed in the gastrointestinal tract and then distributed throughout the body .

特性

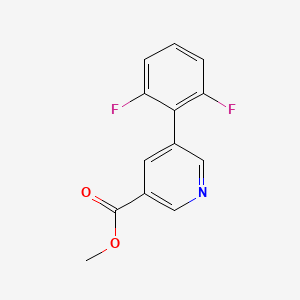

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJNMIUABOJDNS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158859 | |

| Record name | N-Methyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346617-39-7 | |

| Record name | N-Methyl valacyclovir hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)

![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)

![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)